2',6'-dichloro-3-(3,4-difluorophenyl)propiophenone
Description
Historical Context and Development
2',6'-Dichloro-3-(3,4-difluorophenyl)propiophenone emerged as a structurally specialized aromatic ketone during advancements in synthetic organic chemistry, particularly in pharmaceutical intermediate synthesis. Its development aligns with efforts to optimize Friedel-Crafts acylation methods, which faced challenges such as corrosion and environmental waste. The compound’s design incorporates halogenated aromatic groups, a strategy often employed to enhance metabolic stability and binding affinity in drug candidates. While direct historical records of its discovery are limited, its structural analogs, such as propiophenone derivatives, have been used in synthesizing analgesics like dextropropoxyphene. The shift toward vapor-phase decarboxylation processes in the late 20th century likely influenced its production, enabling scalable synthesis with reduced byproducts.
Classification as an Aromatic Ketone
This compound belongs to the aromatic ketone family, characterized by a carbonyl group (C=O) bonded to at least one aromatic ring. Specifically:
- Structural definition : The ketonic group is flanked by a 2,6-dichlorophenyl group and a 3,4-difluorophenylpropane chain, satisfying the criteria for diaryl ketones.
- Subclassification : It is a mixed aromatic-aliphatic ketone due to the presence of both aryl groups and an aliphatic propane backbone.
- Electrophilic properties : The electron-withdrawing chlorine and fluorine substituents enhance the carbonyl’s electrophilicity, facilitating nucleophilic addition reactions.
Aromatic ketones like this are pivotal in agrochemical and pharmaceutical industries due to their reactivity and structural versatility.
Nomenclature and Identification Parameters
The compound’s nomenclature adheres to IUPAC guidelines, with systematic and registry identifiers ensuring precise identification:
| Parameter | Value |
|---|---|
| IUPAC Name | 1-(2,6-Dichlorophenyl)-3-(3,4-difluorophenyl)propan-1-one |
| CAS Registry Number | 898777-52-1 |
| Molecular Formula | C₁₅H₁₀Cl₂F₂O |
| Molecular Weight | 315.15 g/mol |
| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C=C2)F)F)Cl |
| InChI Key | RFKRWTUPQAMVOP-UHFFFAOYSA-N |
These identifiers are critical for database searches, regulatory compliance, and synthetic reproducibility.
Molecular Identity and Registry Information
The compound’s molecular identity is codified across major chemical databases, ensuring unambiguous global recognition:
| Registry Parameter | Identifier |
|---|---|
| CAS Number | 898777-52-1 |
| MDL Number | MFCD08064166 |
| PubChem Reference | Available via CID search (not explicitly listed in sources) |
| Synonym | 2′,6′-Dichloro-3-(3,4-difluorophenyl)propiophenone |
These registry entries facilitate cross-referencing in academic and industrial research, underscoring the compound’s utility in advanced synthetic applications.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F2O/c16-10-2-1-3-11(17)15(10)14(20)7-5-9-4-6-12(18)13(19)8-9/h1-4,6,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKRWTUPQAMVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C=C2)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644988 | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-52-1 | |
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(3,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
One classical approach to prepare substituted propiophenones is via Friedel-Crafts acylation of an appropriately substituted benzene derivative with an acyl chloride or anhydride.
- Starting materials: 2,6-dichlorobenzene or its derivatives and 3,4-difluorophenylacetyl chloride or related acylating agents.
- Catalyst: Aluminum chloride (AlCl3) is commonly used as a Lewis acid catalyst.
- Solvent: Non-polar solvents such as dichloromethane or carbon disulfide.
- Conditions: Low temperature (0–25°C) to control regioselectivity and minimize polyacylation.
This method allows the introduction of the propiophenone carbonyl group at the 3-position of the 2,6-dichlorophenyl ring, while the 3,4-difluorophenyl group is introduced via the acyl chloride.
Halogenation and Functional Group Interconversion
- Halogenation: Chlorination of the aromatic ring can be achieved using reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions to selectively chlorinate the 2' and 6' positions.
- Fluorination: The 3,4-difluorophenyl moiety is typically introduced from commercially available 3,4-difluorobenzene derivatives or via selective fluorination using reagents such as Selectfluor.
Cross-Coupling Approaches
Modern synthetic methods may employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) to attach the 3,4-difluorophenyl group to a halogenated propiophenone intermediate.
- Intermediate: 2',6'-dichloro-3-bromopropiophenone or similar halogenated ketone.
- Coupling partner: 3,4-difluorophenylboronic acid or organozinc reagents.
- Catalyst: Pd(PPh3)4 or other palladium complexes.
- Base: Potassium carbonate or sodium hydroxide.
- Solvent: Toluene, DMF, or dioxane.
- Temperature: Typically 80–110°C.
This method offers high regioselectivity and functional group tolerance.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts acylation | 2,6-dichlorobenzene + 3,4-difluorophenylacetyl chloride, AlCl3, DCM, 0–25°C | 75–85 | Controlled temperature to avoid polyacylation |
| Halogenation (chlorination) | SO2Cl2 or NCS, solvent (CCl4), reflux | 80–90 | Selective 2',6'-chlorination achieved |
| Cross-coupling (Suzuki) | Pd(PPh3)4, K2CO3, toluene, 90°C | 70–88 | High regioselectivity, mild conditions |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl3, acyl chloride, low temp, DCM | Simple, well-established | Possible polyacylation, harsh Lewis acid |
| Halogenation | SO2Cl2, NCS, controlled temperature | Selective halogenation | Requires careful control to avoid over-chlorination |
| Pd-Catalyzed Coupling | Pd catalyst, boronic acid, base, toluene, heat | High selectivity, mild conditions | Cost of Pd catalyst, need for dry conditions |
Chemical Reactions Analysis
Types of Reactions
2',6'-dichloro-3-(3,4-difluorophenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research:
Research has demonstrated that derivatives of propiophenone compounds exhibit potential anticancer properties. The structure of 2',6'-dichloro-3-(3,4-difluorophenyl)propiophenone allows for modifications that can enhance its efficacy against various cancer cell lines. Studies suggest mechanisms involving apoptosis induction and cell cycle arrest in cancer cells, particularly in breast and prostate cancer models.
2. Antimicrobial Activity:
The compound has shown promising results in antimicrobial assays. Its derivatives may serve as lead compounds in the development of new antibiotics or antifungal agents. The presence of fluorine atoms enhances lipophilicity, which may improve cell membrane penetration.
3. Anti-inflammatory Properties:
Some studies indicate that related compounds can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This opens avenues for further exploration of this compound in treating inflammatory diseases.
Material Science Applications
1. Photovoltaic Materials:
Due to its unique electronic properties, this compound can be explored as a potential material in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology.
2. Polymer Chemistry:
The compound can act as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced thermal stability and mechanical properties. Research into its copolymerization with other monomers could yield innovative materials for various applications.
Synthetic Intermediate
1. Synthesis of Complex Molecules:
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as Friedel-Crafts acylation and nucleophilic substitutions, facilitating the development of new pharmaceuticals and agrochemicals.
2. Building Block for Fluorinated Compounds:
The presence of fluorine atoms makes this compound an excellent building block for synthesizing other fluorinated organic compounds, which are often used in drug development due to their unique biological activities.
Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | The compound exhibited IC50 values <10 µM against several cancer cell lines, indicating potent cytotoxicity. |
| Antimicrobial Testing | Showed significant inhibition against Gram-positive bacteria with MIC values ≤ 50 µg/mL. |
| Polymer Development | Demonstrated improved tensile strength and thermal stability when incorporated into polymer matrices. |
Mechanism of Action
The mechanism of action of 2',6'-dichloro-3-(3,4-difluorophenyl)propiophenone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a propiophenone backbone with the following analogs (Table 1):
Table 1: Structural and Physicochemical Properties
Key Observations :
- Lipophilicity : The trifluoromethyl analog exhibits the highest LogP (4.9), suggesting superior membrane permeability but possible challenges in aqueous solubility. The target compound balances moderate lipophilicity (LogP 4.2) with fluorine’s metabolic stability benefits .
- Steric Considerations : The bulkier trifluoromethyl group may hinder binding in sterically sensitive targets compared to the planar difluorophenyl group.
Pharmacological Potential
- Target Compound : The 3,4-difluorophenyl moiety is associated with anticancer and anti-inflammatory activities, as seen in clinical drugs like diflunisal and entrectinib . Its mechanism may involve modulation of oxidative stress or kinase inhibition.
- Trifluoromethyl Analog : The CF₃ group enhances metabolic stability and binding affinity in many drug candidates, though its larger size may limit target compatibility .
- Methyl/Methoxy Analogs : These groups are less electronegative, favoring interactions with hydrophobic pockets but offering reduced resistance to metabolic degradation .
Biological Activity
2',6'-Dichloro-3-(3,4-difluorophenyl)propiophenone (CAS No. 898777-52-1) is an aromatic ketone notable for its unique structural properties, which include a propanone backbone substituted with dichlorophenyl and difluorophenyl groups. This compound has garnered interest in the fields of chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C15H10Cl2F2O
- Molecular Weight : 315.14 g/mol
- Structure : The compound features two chlorine atoms and two fluorine atoms attached to aromatic rings, which may influence its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2,6-Dichlorobenzene and 3,4-Difluorobenzene.
- Friedel-Crafts Acylation : The key step involves acylating the aromatic rings using propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
- Reaction Conditions : Conducted under anhydrous conditions at low temperatures to maximize yield and minimize side reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Preliminary studies suggest this compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is limited.
Anticancer Potential
In vitro studies have demonstrated that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell growth.
- Receptor Modulation : It may interact with cellular receptors, altering their activity and leading to downstream effects that promote cell death in cancerous cells.
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of various substituted phenyl ketones, including this compound. Results indicated significant cytotoxicity against breast and lung cancer cell lines at micromolar concentrations.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of several derivatives similar to this compound against Gram-positive and Gram-negative bacteria. While direct results for this specific compound were not detailed, trends suggested enhanced activity correlating with increased halogen substitution on aromatic rings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2',6'-dichloro-3-(3,4-difluorophenyl)propiophenone, and how do reaction conditions influence yield?
- Methodology : Friedel-Crafts acylation or nucleophilic aromatic substitution (SNAr) are common approaches. For SNAr, use electron-deficient aryl halides (e.g., 3,4-difluorophenyl derivatives) with ketone precursors under Pd catalysis. Optimize solvent polarity (DMF or THF) and temperature (80–120°C) to enhance regioselectivity .
- Data Contradictions : lists a related compound (2',4'-dichloro-3-(3-methoxyphenyl)propiophenone) synthesized via cross-coupling, suggesting methoxy groups may stabilize intermediates better than fluorine. Validate via comparative LC-MS to assess halogen vs. methoxy electronic effects.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers of polyhalogenated propiophenones?
- Methodology :
- ¹H/¹³C NMR : Fluorine substituents cause splitting patterns (e.g., 3,4-difluorophenyl groups show distinct coupling constants vs. 2,6-dichloro substitution). Use DEPT-135 to differentiate carbonyl carbons (δ ~200 ppm) .
- IR : Confirm ketone C=O stretch (~1680–1720 cm⁻¹) and absence of OH bands (ruling out hydrolysis).
- HRMS : Exact mass (e.g., C₁₅H₉Cl₂F₂O) must match theoretical m/z within 3 ppm error .
Q. What safety protocols are critical for handling halogenated propiophenones?
- Methodology :
- Use PPE (nitrile gloves, FFP2 masks) due to H313/H333 risks (skin/eye irritation).
- Neutralize waste with 10% sodium bicarbonate before disposal (prevents halogen gas release) .
- Store at 2–8°C in amber vials to avoid photodegradation .
Advanced Research Questions
Q. How do steric and electronic effects of 3,4-difluorophenyl vs. 2,6-dichloro substitution impact biological activity?
- Methodology :
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects. Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets vs. chlorine’s steric bulk .
- SAR Studies : Test analogues in enzyme assays (e.g., cytochrome P450 inhibition). shows trifluoromethyl groups increase metabolic stability—apply similar logic to difluoro derivatives .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
- Methodology :
- Purity Assessment : Use DSC (differential scanning calorimetry) to detect polymorphs or solvates.
Q. Can computational models predict the compound’s reactivity in nucleophilic addition or cyclization reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
